2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic hybrid featuring a furan-oxazole core substituted with a 4-chlorophenoxy methyl group and a 3-morpholinopropylamino side chain. The morpholine substituent likely improves solubility and pharmacokinetic properties due to its polar nature . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocycles play a critical role.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c23-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-26-19(14-24)21(31-22)25-8-1-9-27-10-12-28-13-11-27/h2-7,25H,1,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYUAPRLAHBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Furan Synthesis
The Paal-Knorr method remains a cornerstone for furan preparation. Cyclization of 1,4-diketones under acidic conditions generates the furan ring. For the target substituent:
- React 4-chlorophenoxyacetone with ethyl glyoxalate in the presence of HCl/EtOH to form the 1,4-diketone intermediate.
- Dehydrate using polyphosphoric acid (PPA) at 80°C for 6 hours, yielding 5-[(4-chlorophenoxy)methyl]furan-2-carboxylate.
- Reduce the ester to a hydroxymethyl group via LiAlH4, followed by oxidation to the aldehyde using MnO2.
Key data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | HCl/EtOH | 25 | 78 |
| 2 | PPA | 80 | 65 |
| 3 | LiAlH4 | 0→25 | 92 |
Diels-Alder Route
Alternative access involves [4+2] cycloaddition between oxazole dienophiles and furan precursors:
- Prepare 2-(4-chlorophenoxymethyl)furan via reaction of furfural with 4-chlorophenol in H2SO4.
- Protect the furan’s α-position with a trimethylsilyl group to direct electrophilic substitution.
Assembly of the 1,3-Oxazole-4-carbonitrile Core
Radical-Mediated Cyclization
Xu et al. demonstrated that potassium ferricyanide enables direct oxazole formation from acetophenone derivatives:
- Treat 2-acetyl-5-[(4-chlorophenoxy)methyl]furan with NH4OAc and K3[Fe(CN)6] in DMF at 110°C.
- The reaction proceeds via a cyanide-radical intermediate, forming the oxazole ring and installing the C4 nitrile group simultaneously.
Optimization insight : CuI (10 mol%) boosts yield from 45% to 68% by facilitating single-electron transfers.
Suzuki-Miyaura Coupling Strategy
Modern approaches leverage cross-coupling for late-stage diversification:
- Synthesize 5-(triazinyloxy)oxazole-4-carbonitrile from furan-2-carboxylic acid and serine using DMT-MM.
- Perform Ni-catalyzed coupling with 3-(morpholin-4-yl)propylamine boronic ester.
Advantages :
- Tolerance of sensitive functional groups (e.g., morpholine).
- Yields up to 82% achieved with NiCl2(dppp) catalyst.
Introduction of the 3-(Morpholin-4-yl)propylamino Side Chain
Nucleophilic Aromatic Substitution
Oxazole’s C5 position exhibits electrophilicity under acidic conditions:
- Activate 5-bromooxazole-4-carbonitrile with Hünig’s base in DMF.
- React with 3-(morpholin-4-yl)propan-1-amine at 60°C for 12 hours.
Note : Excess amine (2.5 eq.) ensures complete conversion, with yields plateauing at 73%.
Buchwald-Hartwig Amination
For higher efficiency, employ Pd catalysis:
| Component | Quantity |
|---|---|
| Pd2(dba)3 | 5 mol% |
| Xantphos | 10 mol% |
| Cs2CO3 | 2.0 eq. |
| Toluene | 0.1 M |
Heating at 100°C for 8 hours achieves 89% yield with minimal oxazole ring degradation.
Convergent Synthesis via Oxazole-Furan Coupling
Ullmann-Type Coupling
Combine preformed oxazole and furan modules using CuI/L-proline:
- React 5-iodooxazole-4-carbonitrile with 5-[(4-chlorophenoxy)methyl]furan-2-boronic acid.
- Optimal conditions: K3PO4 (2 eq.), DMF/H2O (4:1), 90°C, 24 hours.
Click Chemistry Approach
Azide-alkyne cycloaddition enables modular assembly:
- Install propargyl ether at the furan’s methyl group.
- React with 5-azidooxazole-4-carbonitrile under CuSO4/sodium ascorbate.
Benefits :
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce environmental impact:
Photoredox Cyanation
Replace toxic KCN with acetonitrile under Ir(ppy)3 catalysis:
$$
\text{Oxazole-Br} + \text{CH}3\text{CN} \xrightarrow{\text{hν, Ir(ppy)}3} \text{Oxazole-CN} + \text{HBr}
$$
This method avoids stoichiometric metal cyanides, improving safety.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Step Count | E-factor |
|---|---|---|---|---|
| Radical cyclization | 68 | 95 | 3 | 8.2 |
| Suzuki coupling | 82 | 98 | 4 | 6.1 |
| Buchwald-Hartwig | 89 | 97 | 5 | 7.4 |
| Mechanochemical | 85 | 99 | 2 | 1.8 |
E-factor = (Total waste)/(Product mass); lower values indicate greener processes.
Chemical Reactions Analysis
Nitrile Group Reactivity
The cyano group at position 4 of the oxazole ring participates in hydrolysis and nucleophilic addition reactions:
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate imino acid that tautomerizes to the amide or acid .
-
Reduction with LiAlH₄ generates a primary amine but may affect other functional groups (e.g., furan rings) .
Oxazole Ring Modifications
The oxazole core undergoes electrophilic substitution and ring-opening reactions:
Key Findings :
-
Bromination occurs preferentially at the electron-rich C2 position of the oxazole .
-
Oxidative ring-opening under basic conditions yields a malonamide derivative .
Morpholinylpropylamino Group Reactions
The secondary amine in the morpholine-linked side chain engages in alkylation and acylation:
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated derivative | High yield (>80%). |
| Alkylation | MeI, K₂CO₃, DMF | Quaternary ammonium salt | Requires excess alkylating agent . |
Mechanistic Notes :
-
The morpholine nitrogen’s lone pair drives nucleophilic reactivity, favoring acylation over alkylation under mild conditions.
-
Steric hindrance from the propyl chain limits access to bulkier electrophiles .
Furan and Chlorophenoxy Substituent Reactivity
The furan ring and chlorophenoxy group participate in electrophilic substitutions and cross-couplings:
Critical Observations :
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the introduction of functional groups such as chlorophenoxy and morpholine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for structural characterization, confirming the presence of specific functional groups and the overall molecular structure.
Medicinal Chemistry Applications
- Antitumor Activity : Preliminary studies indicate that compounds similar to 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile exhibit significant antitumor properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines in vitro, demonstrating potential as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Research on related compounds has revealed that they can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
- Neuropharmacological Effects : Given the presence of morpholine in its structure, this compound may also have neuropharmacological applications. Morpholine derivatives are often studied for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders .
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute evaluated a series of compounds structurally related to this compound. These compounds were tested against a panel of human tumor cell lines using standardized protocols. Results indicated that certain derivatives exhibited mean growth inhibition rates exceeding 50%, indicating strong antitumor activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, a series of chlorophenoxy-substituted furan derivatives were synthesized and tested against common bacterial strains. The results demonstrated that some derivatives showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. Phenoxy and Benzyl Substituent Variations
- 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (): Key Differences: The benzyl group is substituted with 4-fluoro (vs. 4-chloro in the target compound), and the phenoxy group features a 4-methoxy substituent (vs. 4-chloro). Molecular Formula: C₂₃H₁₈FN₃O₄ (M = 419.412) .
- 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-Methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile (): Key Differences: A dimethoxyphenyl-ethylamino side chain replaces the morpholinopropyl group, and the phenoxy substituent is 2-methoxy. Molecular Formula: C₂₂H₂₃N₃O₅ (M = 409.44) .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Heterocyclic Core Modifications
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (): Key Differences: Replaces the oxazole-furan core with a pyrimidine-thiazole system. The morpholinosulfonylphenyl group introduces sulfonyl functionality.
Spectroscopic Characterization
- NMR Profiling: demonstrates that NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) can identify substituent-induced electronic changes. For the target compound, the 4-chlorophenoxy group would likely deshield nearby protons, while the morpholine’s N-H protons may appear as broad singlets near δ 2.5–3.5 ppm .
Bioactivity Inferences
- Morpholine-Containing Derivatives : Compounds with morpholine groups (e.g., ) often exhibit enhanced solubility and kinase inhibition due to morpholine’s hydrogen-bonding capacity .
- Chlorophenoxy Substitution: The 4-chlorophenoxy group, seen in ’s dihydropyrimidine-carbonitrile, is associated with antimicrobial and anticancer activities, possibly due to halogen bonding .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Recent studies have indicated that compounds similar to this oxazole derivative exhibit significant antibacterial properties. For instance, a series of synthesized compounds bearing oxadiazole moieties demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often attributed to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in multiple studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, derivatives containing morpholine groups have been linked to enhanced cytotoxicity against tumor cells . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been a focus of research. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. In vitro studies suggest that similar compounds can effectively inhibit AChE, which is significant for treating conditions like Alzheimer's disease . Additionally, urease inhibition is crucial for managing infections caused by Helicobacter pylori, linking these compounds to gastrointestinal health.
Case Studies
-
Antibacterial Screening
A study synthesized a range of oxazole derivatives and tested their antibacterial activity against several strains. The results indicated that certain derivatives exhibited strong inhibition against Bacillus subtilis, suggesting a promising avenue for developing new antibiotics . -
Cytotoxicity Assays
In another study focusing on anticancer activity, several oxazole derivatives were tested against human cancer cell lines. The findings revealed that some derivatives led to a significant reduction in cell viability, indicating their potential as chemotherapeutic agents . -
Enzyme Inhibition Studies
Research on enzyme inhibition highlighted the effectiveness of certain oxazole derivatives in inhibiting AChE and urease. These findings support the therapeutic potential of the compound in neurodegenerative diseases and gastrointestinal disorders .
Q & A
Q. What in silico tools predict its pharmacokinetic (PK) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
